molecular formula C21H16ClN3O2 B243785 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B243785
M. Wt: 377.8 g/mol
InChI Key: BEWMABLIWBIBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, potentially leading to the development of new treatments for neurological disorders.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth. In the brain, it can modulate the activity of certain neurotransmitters, potentially leading to the development of new treatments for neurological disorders. Additionally, it has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, its ability to inhibit HDACs makes it a promising candidate for the treatment of cancer. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One potential direction is the development of new drugs based on this compound, with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound, particularly in the brain. Finally, research is needed to determine the potential of this compound in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the reaction of 4-(2-bromoethyl)benzonitrile with 2-amino-5-chlorobenzonitrile to form 4-(2-chloroethyl)-2-amino-5-chlorobenzonitrile. This intermediate is then reacted with 2-(4-bromobenzyl)oxazolo[4,5-b]pyridine to form the final product.

Scientific Research Applications

3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurobiology, it has been shown to modulate the activity of certain neurotransmitters, potentially leading to the development of new treatments for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H16ClN3O2/c1-13-4-7-16(11-17(13)22)20(26)24-12-14-5-8-15(9-6-14)21-25-19-18(27-21)3-2-10-23-19/h2-11H,12H2,1H3,(H,24,26)

InChI Key

BEWMABLIWBIBDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.